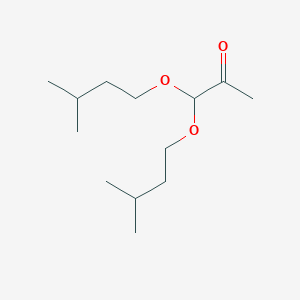

1,1-Bis(3-methylbutoxy)propan-2-one

Description

Properties

CAS No. |

88308-13-8 |

|---|---|

Molecular Formula |

C13H26O3 |

Molecular Weight |

230.34 g/mol |

IUPAC Name |

1,1-bis(3-methylbutoxy)propan-2-one |

InChI |

InChI=1S/C13H26O3/c1-10(2)6-8-15-13(12(5)14)16-9-7-11(3)4/h10-11,13H,6-9H2,1-5H3 |

InChI Key |

QXQRFUDNDHFJDO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCOC(C(=O)C)OCCC(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

The base deprotonates the α-hydrogen of acetone, generating an enolate ion, which subsequently undergoes nucleophilic substitution with the alkyl halide. A key challenge lies in the relatively low acidity of acetone’s α-hydrogens (pKa ~20), necessitating vigorous conditions. Polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) enhance enolate stability, while phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction kinetics.

Example Protocol:

- Dissolve acetone (0.2 mol) and 3-methylbutyl bromide (0.5 mol) in anhydrous THF.

- Add potassium tert-butoxide (0.5 mol) under nitrogen atmosphere.

- Reflux at 80°C for 12–24 hours.

- Quench with water, extract with diethyl ether, and purify via distillation.

Yield optimization requires stoichiometric excess of the alkyl halide and controlled temperature to minimize elimination side reactions.

Acid-Catalyzed Condensation: Leveraging Ketone Reactivity

Acid catalysts facilitate ether formation through nucleophilic substitution or condensation. In this context, propan-2-one reacts with 3-methyl-1-butanol under acidic conditions, though this method is less common than Williamson synthesis.

Catalytic Systems and Conditions

Solid acid catalysts like zirconium dioxide (ZrO₂) or titanium dioxide (TiO₂) promote condensation while minimizing carbocation rearrangements. For instance, Pt-ZrO₂ catalysts have demonstrated efficacy in analogous ketone syntheses by enabling dehydrogenation-condensation sequences.

Proposed Pathway:

- Dehydrogenation: 3-Methyl-1-butanol → 3-methylbutanal (via Pt sites).

- Aldol Condensation: Propan-2-one and 3-methylbutanal → β-hydroxy ketone intermediate.

- Dehydration/Hydrogenation: Intermediate → 1,1-Bis(3-methylbutoxy)propan-2-one.

This route’s success hinges on balancing acid and base sites on the catalyst surface to drive condensation without over-dehydration.

Comparative Analysis of Synthesis Routes

| Method | Conditions | Advantages | Challenges |

|---|---|---|---|

| Williamson Synthesis | KOtBu, THF, 80°C | High selectivity, straightforward | Low enolate stability |

| Acid Catalysis | Pt-ZrO₂, 70–80°C | Tunable catalysts, one-pot potential | Competing dehydration pathways |

| Hydrogenation | Raney Ni, H₂ (2–5 MPa) | High yields with optimized steps | Multi-step complexity |

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(3-methylbutoxy)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the 3-methylbutoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1-Bis(3-methylbutoxy)propan-2-one has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Bis(3-methylbutoxy)propan-2-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its reactivity is influenced by the presence of the ketone group and the 3-methylbutoxy substituents, which can participate in various chemical transformations.

Comparison with Similar Compounds

1,1-Bis(p-chlorophenyl)propan-2-one

- Structure : Features two p-chlorophenyl groups instead of 3-methylbutoxy chains.

- Reactivity: Likely undergoes biotransformation in insect models, as suggested by its formation from 2-amino-1,1-bis(p-chlorophenyl)propane .

1-(3-(Methylthio)phenyl)propan-2-one

Substituted Propan-2-one Derivatives

2-(3-Methylbutoxy)-N-[2-(3-methylbutoxy)ethyl]ethanamine

- Structure : Shares 3-methylbutoxy substituents but includes an ethanamine backbone.

- Biochemical Behavior: Exhibits hydrophobic interactions with alpha-glucosidase (three amino acid residues) and moderate binding energy (-3.0 kcal/mol), suggesting that 3-methylbutoxy groups may influence ligand-receptor stability .

1,3-Bis(diphenylphosphino)propane

- Structure: Propane backbone with diphenylphosphino groups (CAS 6737-42-4).

- Applications : Widely used as a ligand in catalysis (e.g., cross-coupling reactions), highlighting how bulky substituents on propane derivatives enable coordination chemistry .

Functional Group Comparisons: Ketones vs. Hydroxyketones

3-Hydroxybutan-2-one (CAS 513-86-0)

- Structure : A smaller hydroxyketone with a hydroxyl group adjacent to the carbonyl.

- Reactivity : Prone to oxidation or reduction reactions due to the hydroxyl-ketone proximity, unlike the ether-stabilized 1,1-Bis(3-methylbutoxy)propan-2-one .

Data Tables

Table 1: Key Properties of Selected Compounds

Table 2: Binding Energy and Interactions

| Compound | Target Protein | Binding Energy (kcal/mol) | Interaction Type |

|---|---|---|---|

| 2-(3-Methylbutoxy)-N-[2-(3-methylbutoxy)ethyl]ethanamine | Alpha-glucosidase | -3.0 | Hydrophobic (3 residues) |

| tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate | Not specified | -4.5 | Stable ligand-receptor binding |

Research Findings and Implications

- Substituent Effects : The 3-methylbutoxy groups in 1,1-Bis(3-methylbutoxy)propan-2-one likely enhance hydrophobicity and steric bulk compared to aryl or hydroxy-substituted analogs, impacting solubility and reactivity .

- Synthetic Utility: Ether-linked ketones are valuable in polymer precursors, whereas phosphino- or thioether-substituted derivatives excel in catalysis or medicinal chemistry .

- Safety Considerations: While direct data is lacking, analogs like 1,3-bis(diphenylphosphino)propane require stringent handling protocols, suggesting similar precautions for 1,1-Bis(3-methylbutoxy)propan-2-one .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.